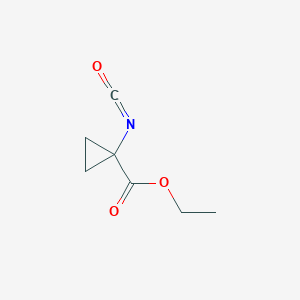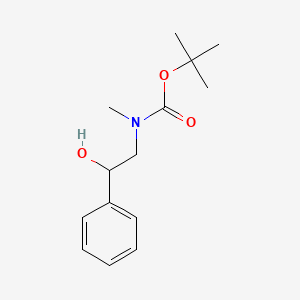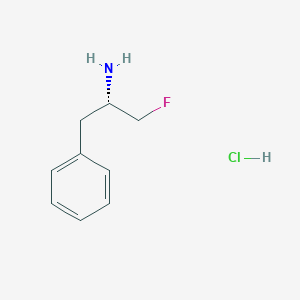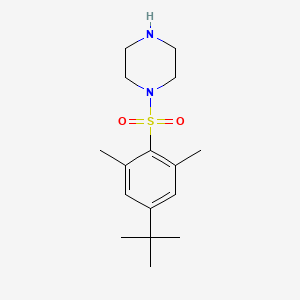![molecular formula C13H19NO B3371742 3-[(Cyclohexyloxy)methyl]aniline CAS No. 782405-31-6](/img/structure/B3371742.png)
3-[(Cyclohexyloxy)methyl]aniline
Vue d'ensemble
Description
“3-[(Cyclohexyloxy)methyl]aniline” is a chemical compound with the CAS Number: 782405-31-6 . It is used in various chemical reactions and can be purchased from chemical suppliers .
Chemical Reactions Analysis
Anilines, including “this compound”, can undergo various chemical reactions. For instance, anilines can be methylated with methanol, catalysed by cyclometalated ruthenium complexes . They can also react with methyl radicals .Applications De Recherche Scientifique
Environmental Bioremediation
Aniline derivatives are investigated for their biodegradability and potential environmental impacts. For instance, Delftia sp. AN3, a bacterial strain capable of degrading aniline and its derivatives, highlights the role of these compounds in environmental microbiology. This strain can utilize aniline or acetanilide as sole carbon, nitrogen, and energy sources, showcasing the microbial degradation of aniline compounds, which could extend to similar structures like "3-[(Cyclohexyloxy)methyl]aniline" in wastewater treatment and pollution control Liu, Yang, Huang, Zhou, & Liu, 2002.
Materials Science and Photophysics
The development of luminescent materials often involves aniline derivatives. For instance, N,N-di(phenyl)aniline derivatives have been used to produce highly luminescent platinum complexes. These materials show promise in optoelectronic applications due to their significant emission properties and potential in organic light-emitting diode (OLED) technology Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010.
Synthetic Chemistry
Aniline derivatives serve as key intermediates in the synthesis of complex organic molecules. They participate in reactions that lead to the creation of novel compounds with potential biological activities. For example, synthesis studies involving substituted anilines have led to the development of new 1,3,4-oxadiazole derivatives with potential antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the versatility of aniline derivatives in drug discovery and medicinal chemistry Kavitha, Kannan, & Gnanavel, 2016.
Orientations Futures
While specific future directions for “3-[(Cyclohexyloxy)methyl]aniline” are not mentioned, research in the field of anilines is ongoing. For instance, new insights into the dissociation dynamics of methylated anilines have been reported . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential future direction .
Propriétés
IUPAC Name |
3-(cyclohexyloxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUZIXMPMCFMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B3371674.png)




![Spiro[2.5]oct-4-ylamine](/img/structure/B3371749.png)
![N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide](/img/structure/B3371753.png)



